Ethyl 2-phenylcyclopropanecarboxylate
Overview
Description
Ethyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a colorless liquid commonly used as an intermediate in organic synthesis. The compound is characterized by a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it a versatile building block in various chemical reactions .
Mechanism of Action
Mode of Action
Ethyl 2-phenylcyclopropanecarboxylate is involved in the Ru(salen)-mediated cyclopropanation reaction of styrene with ethyl diazoacetate (EDA). The reaction mechanism involves the formation of carbene species and a cyclopropanation step . The C−H group of the catalyst plays a key role in enantioselectivity .
Biochemical Pathways
It is involved in the cyclopropanation reaction, which is a common method for synthesizing cyclopropanes . Cyclopropanes are found in many natural products and bioactive compounds .
Result of Action
It is known that cyclopropane-containing compounds can undergo a wide array of synthetically useful transformations, making them versatile building blocks in organic synthesis .
Biochemical Analysis
Biochemical Properties
Cyclopropanation reactions, which involve the formation of a cyclopropane ring as seen in Ethyl 2-phenylcyclopropanecarboxylate, are known to be catalyzed by certain enzymes
Molecular Mechanism
It is known that cyclopropanation reactions can be mediated by certain enzymes , suggesting that this compound may interact with these enzymes at the molecular level
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylcyclopropanecarboxylate can be synthesized through the cyclopropanation of styrene with ethyl diazoacetate. The reaction typically involves the use of a transition metal catalyst, such as dirhodium(II) complexes, which facilitate the formation of the cyclopropane ring . The reaction conditions often include refluxing in xylene and the gradual addition of reactants to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 2-phenylcyclopropanecarboxylic acid.
Reduction: 2-phenylcyclopropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives:
Ethyl cyclopropanecarboxylate: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
2-phenylcyclopropanecarboxylic acid: The acid form of the compound, which is more reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of the cyclopropane ring and phenyl group, providing a balance of reactivity and stability that is valuable in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-71-2 | |
Record name | 97-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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